molecular formula C8H14O3 B12430521 Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate

Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate

Cat. No.: B12430521
M. Wt: 158.19 g/mol
InChI Key: NPNIDLJZVHSBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring, a hydroxymethyl group, and an ethyl ester group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 1-methylcyclopropane-1-carboxaldehyde in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-1-methylcyclopropane-1-carboxylate.

    Reduction: Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-methanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the cyclopropane ring can provide steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanoic acid: Similar in having an ethyl group and a carboxylate functionality.

    Hydroxymethyl group-containing compounds: Share the hydroxymethyl functional group, influencing their reactivity and applications.

Uniqueness

Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts strain and reactivity not commonly found in other compounds. This structural feature makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(8)5-9/h6,9H,3-5H2,1-2H3

InChI Key

NPNIDLJZVHSBLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.